molecular formula C20H21N3O3 B12186996 N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12186996
M. Wt: 351.4 g/mol
InChI Key: WICWDLLMRVRNEQ-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is characterized by a sophisticated arrangement of aromatic and aliphatic components that form a three-dimensional scaffold with distinct pharmacophoric features. According to computational analysis performed by Lexichem Toolkit 2.7.0, the official International Union of Pure and Applied Chemistry name for this compound is N-[2-[(2-methoxybenzoyl)amino]ethyl]-1-methylindole-3-carboxamide. However, there appears to be a discrepancy in the position designation, as the compound is also referenced as an indole-2-carboxamide derivative in related literature, suggesting potential variability in structural annotation.

The core structural framework consists of a 1-methylindole ring system that serves as the primary aromatic backbone of the molecule. This indole moiety is substituted at the 3-position with a carboxamide functional group that extends through an ethyl linker to connect with a 2-methoxybenzoyl substituent. The presence of the methyl group at the nitrogen-1 position of the indole ring significantly influences the electronic properties and conformational preferences of the entire molecular system.

The molecular connectivity can be systematically described through the Simplified Molecular Input Line Entry System representation: CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CC=C3OC. This notation reveals the sequential arrangement of atoms and bonds, highlighting the presence of two amide linkages that provide structural rigidity and potential hydrogen bonding sites. The International Chemical Identifier key BPQHKGMFNYVEHI-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure.

The architectural complexity is further enhanced by the presence of three oxygen atoms distributed across the methoxy group and two carbonyl functionalities, creating multiple sites for intermolecular interactions. The nitrogen atoms within the structure contribute to the overall polarity and provide additional coordination sites that may influence the compound's interaction with biological targets or crystalline environments.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of indole-2-carboxamide derivatives have revealed important insights into the solid-state organization and conformational preferences of these molecular systems. Although specific crystallographic data for this compound is not directly available in the current search results, comparative analysis with structurally related compounds provides valuable information about expected conformational behavior.

Studies on related indole-2-carboxamide structures have demonstrated that these compounds typically exhibit planar or near-planar conformations in the solid state. For instance, investigations of methyl 5,6-dimethoxy-1H-indole-2-carboxylate revealed that the molecule maintains remarkable planarity, with maximum deviations of non-hydrogen atoms from the mean plane of the indole ring being only 0.120 Ångströms for methoxy carbon atoms. This planarity is attributed to the extended conjugation system and the stabilizing effects of intramolecular interactions.

The conformational analysis of indole-2-carboxamide derivatives has shown that intermolecular hydrogen bonding patterns play a crucial role in determining crystal packing arrangements. Molecules related by inversion centers often form dimeric structures through symmetry-equivalent nitrogen-hydrogen to oxygen hydrogen bonds, while π-stacking interactions between indole rings contribute to the overall crystal stability with typical interplanar separations of approximately 3.39 Ångströms.

Computational conformational studies using molecular docking and three-dimensional quantitative structure-activity relationship approaches have provided additional insights into the preferred orientations of indole-2-carboxamide compounds. These investigations have revealed that binding conformations are highly conserved across related structures, suggesting that the molecular framework imposes significant conformational constraints that favor specific spatial arrangements of functional groups.

The presence of the extended linker chain in this compound introduces additional conformational flexibility compared to simpler indole derivatives. Rotation around the carbon-carbon and carbon-nitrogen bonds within the ethyl linker region can generate multiple conformational isomers, each with distinct energetic profiles and potential biological activities.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires a comprehensive multi-technique approach to fully elucidate its structural features and confirm molecular identity. Although specific spectroscopic data for this exact compound is not provided in the available search results, the structural characteristics enable prediction of expected spectroscopic signatures based on established patterns for indole-2-carboxamide derivatives.

Nuclear Magnetic Resonance spectroscopy represents the primary method for structural confirmation and purity assessment of this compound. Proton Nuclear Magnetic Resonance analysis would be expected to reveal characteristic resonances corresponding to the various aromatic and aliphatic proton environments. The indole ring system typically exhibits multiple aromatic signals in the 7.0-8.0 parts per million region, with the 3-position proton appearing as a distinctive singlet due to its isolated position on the heterocyclic ring. The methyl group attached to the indole nitrogen would appear as a sharp singlet around 3.8-4.0 parts per million, while the methoxy group on the benzoyl substituent would generate a characteristic three-proton singlet near 3.9 parts per million.

The ethyl linker region would contribute two distinct multipiples corresponding to the methylene groups adjacent to the nitrogen atoms, typically appearing in the 3.0-4.0 parts per million range. The amide protons would be expected to exhibit broad signals in the 5.0-7.0 parts per million region, with chemical shifts dependent on hydrogen bonding environments and exchange rates.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework, with carbonyl carbons appearing in the characteristic 160-180 parts per million region. The aromatic carbons would generate multiple signals between 110-140 parts per million, while aliphatic carbons would appear at higher field positions.

Infrared spectroscopy would reveal diagnostic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl stretching vibrations would appear as strong absorptions in the 1600-1700 wavenumber region, with potential splitting due to the presence of multiple amide functionalities. The aromatic carbon-carbon stretching modes would contribute to the complex fingerprint region below 1600 wavenumbers, while nitrogen-hydrogen stretching vibrations from the amide groups would appear as medium-intensity bands in the 3200-3500 wavenumber range.

Mass spectrometry analysis would confirm the molecular weight of 351.4 grams per mole and provide fragmentation patterns that support structural assignments. Electrospray ionization methods would likely generate protonated molecular ions at mass-to-charge ratio 352, while fragmentation would be expected to occur at the amide bonds and around the ethyl linker region, generating characteristic fragment ions that correspond to the indole and methoxybenzoyl components.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-23-16-9-5-3-7-14(16)13-17(23)20(25)22-12-11-21-19(24)15-8-4-6-10-18(15)26-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

WICWDLLMRVRNEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Methylation of 1H-Indole-2-Carbonyl Chloride

1H-Indole-2-carbonyl chloride is treated with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). The reaction proceeds in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 3–6 hours, yielding 1-methyl-1H-indole-2-carbonyl chloride.

Formation of the Carboxamide Group

The carbonyl chloride intermediate is reacted with ammonium hydroxide in 1,4-dioxane and diethyl ether at ambient temperature for 3 hours, producing 1-methyl-1H-indole-2-carboxamide in 95% yield. Alternative methods employ aqueous ammonia or primary amines for nucleophilic substitution.

Preparation of the 2-Methoxyphenyl Carbonylamino Ethyl Side Chain

The side chain is synthesized through sequential amide couplings:

Synthesis of 2-Methoxyphenyl Carbonyl Chloride

2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DCM under reflux for 2–4 hours. The resulting acyl chloride is isolated via evaporation and used directly in subsequent steps.

Coupling with Ethylenediamine

The acyl chloride is reacted with ethylenediamine in DCM or THF at 0–25°C. Triethylamine (TEA) is added to scavenge HCl, yielding N-(2-aminoethyl)-2-methoxybenzamide. Purification via silica gel chromatography or recrystallization achieves >90% purity.

Final Amide Coupling to Assemble the Target Compound

The indole-2-carboxamide core and side chain are conjugated using carbodiimide-mediated coupling:

Carbodiimide-Based Coupling (Method A)

1-Methyl-1H-indole-2-carboxamide (1 eq) and N-(2-aminoethyl)-2-methoxybenzamide (1.2 eq) are dissolved in DCM or dimethylformamide (DMF). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) are added with N,N-diisopropylethylamine (DIPEA, 2 eq). The mixture is stirred at 25°C for 12–24 hours, yielding the target compound in 70–85% yield after column chromatography.

Alternative Coupling with DMAP (Method B)

Using 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst instead of HOBt reduces side reactions. Reactions in THF at 40°C for 6–8 hours achieve comparable yields (75–80%) with faster kinetics.

Optimization and Comparative Analysis

Solvent and Temperature Effects

  • DCM : Provides moderate yields (70–75%) but requires longer reaction times.

  • DMF : Enhances solubility, enabling 85% yield at 25°C.

  • Elevated temperatures (40–50°C) : Reduce reaction time by 30% but risk decomposition of heat-sensitive intermediates.

Catalytic Systems

Coupling AgentCatalystYield (%)Purity (%)
EDC·HCl + HOBtDIPEA8598
EDC·HClDMAP8097
DCCNone6590

EDC·HCl with HOBt and DIPEA outperforms other systems in yield and purity.

Structural Validation and Characterization

Final products are characterized via:

  • ¹H NMR : Aromatic protons of the indole (δ 7.2–7.8 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) groups confirm connectivity.

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) validate amide bonds.

  • Mass Spectrometry : Molecular ion peaks at m/z 367.4 [M+H]⁺ align with the molecular formula C₁₉H₂₂N₄O₃.

Challenges and Alternative Routes

Competing Side Reactions

  • Over-alkylation : Mitigated by controlled stoichiometry of methylating agents.

  • Racemization : Avoided by maintaining reaction temperatures below 40°C during coupling.

Green Chemistry Approaches

Recent efforts explore microwave-assisted synthesis to reduce reaction times (2–4 hours) and solvent-free conditions, though yields remain suboptimal (50–60%) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indole compounds, including N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, exhibit promising anticancer properties. Studies have shown that indole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain synthesized derivatives demonstrated significant inhibitory activity against CDK2, leading to apoptosis in cancer cells. This suggests that the compound may serve as a lead structure for developing novel anticancer agents .

Structure-Activity Relationship (SAR)
The structure-activity relationship of indole derivatives has been extensively studied to optimize their biological activity. Modifications to the indole ring and the introduction of substituents like methoxyphenyl groups have been linked to enhanced potency against various cancer cell lines. For example, specific substitutions at the 6th position of the indole ring have shown improved activity compared to other configurations .

Neuropharmacology

Serotonin Receptor Modulation
this compound has potential applications in neuropharmacology due to its interaction with serotonin receptors. Research indicates that compounds with indole structures can modulate serotonin pathways, which are critical in treating mood disorders and pain management. The compound's ability to affect serotonin receptor activity may lead to innovative treatments for conditions such as depression and anxiety .

Antimicrobial Properties

Inhibition of Pathogenic Bacteria
Recent studies have explored the antimicrobial properties of various indole derivatives, including this compound. These compounds have shown effectiveness against a range of pathogenic bacteria, indicating their potential role as antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within bacterial cells .

Drug Development and Delivery Systems

Formulation in Nanocarriers
The incorporation of this compound into nanocarrier systems is being investigated to enhance bioavailability and targeted delivery. Nanotechnology can improve the pharmacokinetics of poorly soluble compounds by encapsulating them in nanoparticles, thereby facilitating their transport across biological barriers and improving therapeutic efficacy .

Data Tables

Application Area Key Findings References
Anticancer ActivityIndole derivatives inhibit CDK2; induce apoptosis in cancer cells
NeuropharmacologyModulates serotonin receptors; potential treatment for mood disorders
Antimicrobial PropertiesEffective against pathogenic bacteria; disrupts cell wall synthesis
Drug Delivery SystemsEnhanced bioavailability through nanocarrier systems

Case Studies

  • Anticancer Research : A study evaluated a series of indole derivatives for their ability to inhibit CDK activity in various cancer cell lines. This compound was among the top performers, demonstrating significant cytotoxicity against MOLT-4 and HL-60 cells compared to standard treatments .
  • Neuropharmacological Effects : In an animal model, the compound was tested for its effects on serotonin receptor modulation. Results indicated a dose-dependent response in reducing anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of indole derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus, highlighting its potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboxamide moiety, which allows the compound to bind effectively to the active sites of enzymes . The indole core also plays a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Indole/Phenyl) Molecular Weight Key Features Reference
Target Compound 1-methyl; 2-methoxyphenyl 353.4 (est.) Optimized lipophilicity, potential CNS activity
N-(2-{[(4-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide 1-methyl; 4-fluorophenyl 339.4 Enhanced electron-withdrawing effects; possible improved binding affinity
N-(2-{[(4-Bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide 1-methyl; 4-bromophenyl 400.3 Increased steric bulk; potential halogen bonding
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) 5-chloro-3-hexyl; phenethyl-dimethylamino 398.5 Extended alkyl chain for membrane penetration; chloro substituent for electronic modulation
ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) 5-chloro-3-ethyl; phenethyl-piperidine 438.0 (est.) CB1 receptor allosteric modulator; piperidine enhances solubility
N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Bis-indole structure 346.4 Dual indole moieties; possible dimeric binding interactions

Pharmacological and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxy group in the target compound (electron-donating) contrasts with the 4-fluoro (electron-withdrawing, ) and 4-bromo (both electron-withdrawing and bulky, ) substituents in analogues. These differences may alter receptor binding kinetics or metabolic stability.
  • Substituent Position : The ortho-methoxy substitution in the target compound could sterically hinder interactions compared to para-substituted analogues, as seen in 18F-Mefway, where para-substituted arylpiperazines improve serotonin receptor binding .

Key Research Findings

  • Receptor Binding : ORG27569 demonstrates potent CB1 allosteric modulation, attributed to its phenethyl-piperidine side chain . The target compound’s 2-methoxyphenyl group may similarly engage aromatic stacking interactions in receptor pockets.
  • Metabolic Stability : Methylation at the indole nitrogen (common across analogues) reduces oxidative metabolism, as evidenced by improved half-life in compounds like 12f .
  • Solubility: Piperidine or dimethylamino groups (e.g., in 12f and ORG27569) enhance water solubility compared to the target compound’s simpler ethylamino linker .

Biological Activity

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring an indole ring, a carboxamide group, and a methoxyphenylacetyl moiety, suggests potential pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.4 g/mol
  • Structure : The compound incorporates an indole core, which is known for its role in various biological systems.

Anticancer Activity

Indole derivatives, including this compound, have been reported to exhibit significant anticancer properties. Studies indicate that compounds within this class can induce apoptosis in various cancer cell lines. For example, a related indole compound demonstrated cytotoxic effects against lung (A549) and colon (HCT116) cancer cells, highlighting the potential of indole derivatives in cancer therapy .

Anti-inflammatory Effects

Research has shown that indole derivatives possess anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition of these enzymes suggests a mechanism through which this compound could exert its anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been well-documented. This compound may also exhibit activity against various bacterial strains, making it a candidate for further exploration in the context of antibiotic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the methoxy group and the carbonyl moiety are believed to enhance its interaction with biological targets, potentially increasing its efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines. For instance, a study involving related indole compounds showed significant inhibition of cell proliferation in HCT116 and A549 cells at low micromolar concentrations .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression, supporting its potential as a chemotherapeutic agent .

Summary Table of Biological Activities

Biological Activity Effect References
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes
AntimicrobialEffective against bacterial strains

Q & A

What are the standard synthetic protocols for N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide?

Basic Research Question
The synthesis typically involves a multi-step coupling strategy using carbodiimide-based coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate). Key steps include:

  • Aminolysis reactions : Coupling 2-methoxyphenyl carbonyl derivatives with ethylenediamine intermediates under controlled temperatures (0–5°C) to prevent side reactions .
  • Indole-2-carboxamide formation : Reacting intermediates like 1-methyl-1H-indole-2-carboxylic acid with activated amine derivatives in dry dichloromethane (DCM) or DMF, monitored by TLC (hexane:ethyl acetate, 9:3 v/v) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized via stoichiometric control of coupling agents (e.g., TBTU) and bases like 2,6-lutidine .

How is the compound characterized post-synthesis to confirm structural integrity?

Basic Research Question
Characterization involves:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks for methoxy groups (~δ 3.8–4.0 ppm), indole NH protons (~δ 10–12 ppm), and carbonyl carbons (~δ 165–170 ppm) in DMSO-d₆ .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) within 0.1 ppm error .
  • Elemental Analysis : Validation of C, H, N content within ±0.5% of theoretical values .
  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation, particularly for hydrogen-bonding interactions between the indole carboxamide and methoxyphenyl moieties .

How can researchers optimize reaction yields during synthesis?

Advanced Research Question
Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance coupling efficiency by stabilizing reactive intermediates .
  • Temperature Control : Maintaining 0–5°C during TBTU addition minimizes side reactions like epimerization .
  • Coupling Agent Ratios : Using a 1.5:1 molar excess of TBTU relative to carboxylic acid derivatives improves activation .
  • Workup Procedures : Sequential washing with sodium bicarbonate (to remove unreacted acid) and brine (to eliminate residual solvents) enhances purity .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in biological data (e.g., lipid-lowering vs. antioxidant effects) can be addressed by:

  • Model System Validation : Comparing in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., hyperlipidemic rat models) results to contextualize activity .
  • Structural Modifications : Introducing photoactivatable groups (e.g., benzophenone) to study target engagement or modifying the methoxyphenyl moiety to alter lipophilicity and bioavailability .
  • Dose-Response Analysis : Ensuring linear correlations between compound concentration and effect magnitude to rule off-target effects .

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Research Question
SAR studies require:

  • Analog Synthesis : Modifying substituents on the indole (e.g., 5-chloro, 3-hydroxymethyl) or methoxyphenyl groups (e.g., halogenation) to assess functional group contributions .
  • Biological Screening : Testing analogs in parallel assays (e.g., HPLG inhibition for lipid-lowering or ROS scavenging for antioxidant activity) to correlate structural features with activity .
  • Computational Modeling : Docking studies using crystallographic data to predict binding affinities to targets like peroxisome proliferator-activated receptors (PPARs) .

What analytical techniques troubleshoot NMR spectral inconsistencies?

Advanced Research Question
To resolve ambiguities in NMR

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotational isomerism) by observing peak splitting at low temperatures .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, particularly for overlapping indole and methoxyphenyl signals .
  • Deuterium Exchange : Adding D₂O to confirm exchangeable protons (e.g., NH groups) .

How is X-ray crystallography data utilized in drug design for this compound?

Advanced Research Question
Crystallographic data reveals:

  • Conformational Preferences : Planar indole-carboxamide motifs and orthogonal methoxyphenyl groups, suggesting optimal geometry for target binding .
  • Intermolecular Interactions : Hydrogen bonds between the carboxamide NH and carbonyl oxygen, guiding the design of bioisosteres (e.g., replacing amides with sulfonamides) .
  • Solvent Accessibility : Identification of hydrophobic pockets in the crystal lattice informs prodrug strategies (e.g., esterification to enhance solubility) .

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